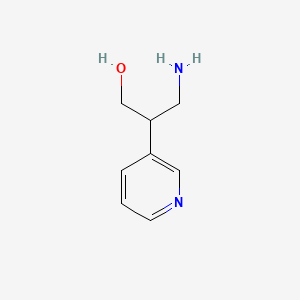

beta-(Aminomethyl)-3-pyridineethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

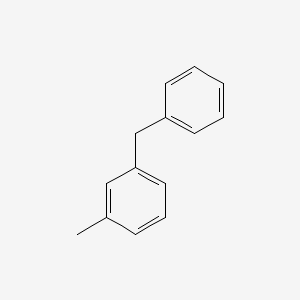

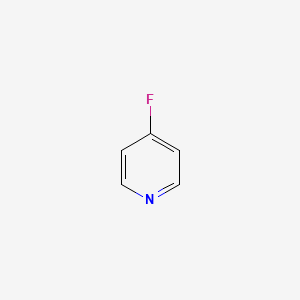

Beta-(Aminomethyl)-3-pyridineethanol (BAPE) is an organic compound belonging to the class of aminomethylpyridineethanols. It is a white, crystalline solid with a molecular formula of C7H10N2O and a molecular weight of 146.17 g/mol. BAPE is a versatile compound widely used in the synthesis of pharmaceuticals and other organic compounds. It is also used in the scientific research of biochemical and physiological effects, and in the laboratory for various experiments.

Applications De Recherche Scientifique

Synthesis of Ionic Liquids

Beta-(Aminomethyl)-3-pyridineethanol derivatives have been utilized in the synthesis of new classes of ionic liquids. One study demonstrated the use of beta-amino alcohols N-2'-pyridylmethyl substituted in the solvent-free, Lewis acid-catalyzed aminolysis of 1,2-epoxides, leading to the creation of environmentally friendly ionic liquids (Fringuelli et al., 2004).

Regioselective Arylation

This compound is involved in palladium-catalyzed arylation processes based on C-H activation, which is significant for the beta-arylation of carboxylic acid derivatives and gamma-arylation of amine derivatives (Zaitsev et al., 2005).

Synthesis of Beta-amino Acids and Alcohols

Another application is in the synthesis of beta-amino acids and alcohols, where this compound derivatives are used in the Wacker oxidation of phthalimide protected allylic amines. This method produces aldehydes which are further processed into beta-amino acids and alcohols (Weiner et al., 2009).

Coordination Polymers and Crystal Structure

The compound is also instrumental in the synthesis and structure of coordination polymers of Ag(I) with isomeric (aminomethyl)pyridines, which lead to various discrete or polymeric structures influenced by anions and Ag...Ag contacts (Sailaja & Rajasekharan, 2003).

Catalytic Hydrogenation of Ketones

Moreover, the compound activates ruthenium complexes for the catalytic hydrogenation of ketones, as demonstrated in the preparation of well-defined catalysts using related ligands (Hadžović et al., 2007).

Comparative Reactivity in Aminomethylation

It has been studied for its comparative reactivity in aminomethylation reactions, contributing significantly to the understanding of the reactivity of various positions in related compounds (Smirnov et al., 1965).

Propriétés

IUPAC Name |

3-amino-2-pyridin-3-ylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-4-8(6-11)7-2-1-3-10-5-7/h1-3,5,8,11H,4,6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECOXKVRWBFZRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CN)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60977820 |

Source

|

| Record name | 3-Amino-2-(pyridin-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62247-29-4 |

Source

|

| Record name | 3-Pyridineethanol, beta-(aminomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062247294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-(pyridin-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1266225.png)